molecular formula C15H13NO3S B13576630 2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B13576630
M. Wt: 287.3 g/mol
InChI Key: HAFRNJXLJDDRRK-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a heterocyclic compound that features a benzothiazole core Benzothiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with 2-mercaptobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like crystallization and chromatography are also employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioether.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at the carbon atoms adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
  • 2-[(3-Chlorophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
  • 2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-dione

Uniqueness

2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C15H13NO3S/c1-11-5-4-6-12(9-11)10-16-15(17)13-7-2-3-8-14(13)20(16,18)19/h2-9H,10H2,1H3

InChI Key

HAFRNJXLJDDRRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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